4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
The compound “4-Hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione” is a heterocyclic compound . Its IUPAC name is 4-hydroxy-2-(2-oxo-6-(trifluoromethyl)piperidin-3-yl)isoindoline-1,3-dione . The molecular weight of this compound is 328.25 .
Synthesis Analysis
Based on the information available, the synthesis of similar compounds has been reported. For instance, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include substitution, click reaction, and addition reaction .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- This compound is part of a broader class of chemicals involved in the synthesis of novel azaimidoxy compounds, showing potential as chemotherapeutic agents due to their antimicrobial activities. The synthesis process often involves diazotization reactions coupled with suitable pH conditions to yield desired derivatives with established structures through IR, 1H NMR, and mass studies (Jain, Nagda, & Talesara, 2006).
- Research into the synthesis of new polysubstituted isoindole-1,3-dione analogues involves reactions with m-CPBA and various catalytic and nucleophilic agents to produce derivatives with potential applications in material science and pharmacology. These processes are often characterized by X-ray diffraction analysis to confirm the structures of the synthesized compounds (Tan et al., 2014).
Pharmacological Potential
- Certain derivatives of isoindole-1,3-dione show promising pharmacological activities. For instance, compounds have been synthesized and evaluated for their affinity to 5-HT1A and 5-HT2A receptors, indicating potential applications in neuropharmacology and as atypical antipsychotic drugs. These studies involve comprehensive structural analysis using techniques like nuclear magnetic resonance and X-ray crystallography (Kossakowski, Bielenica, Struga, & Kozioł, 2008).
Material Science and Sensing Applications
- The synthesis of 4-hydroxyindole fused isocoumarin derivatives from this chemical class has been explored for their fluorescence properties, showing potential as "Turn-off" sensors for detecting ions like Cu(II) and Fe(III) in various environments. This property is particularly useful in the development of chemosensors and fluorescent markers for bioimaging and environmental monitoring (Pathak et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O4/c15-14(16,17)9-5-4-7(11(21)18-9)19-12(22)6-2-1-3-8(20)10(6)13(19)23/h1-3,7,9,20H,4-5H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSZOVGTZGMSDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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